N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, an ethyl chain, and an amine group
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-6-7-13(10-12(11)2)16-9-8-15-14(3,4)5;/h6-7,10,15H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWEAGLTGQHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(C)(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 2-methylpropan-2-amine under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities. Quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines.
Scientific Research Applications
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethylphenoxy)ethyl]-2,3-dimethylaniline
- N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide
- N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide
Uniqueness
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
